molecular formula C8H10IN3S B14583143 N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide CAS No. 61335-32-8

N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide

Katalognummer: B14583143
CAS-Nummer: 61335-32-8
Molekulargewicht: 307.16 g/mol
InChI-Schlüssel: NVDRJZJNWTVOCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

The synthesis of N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-iodo-2-methylphenylhydrazine with carbon disulfide in the presence of a base The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Analyse Chemischer Reaktionen

N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

    N-(4-Methylphenyl)hydrazinecarbothioamide: Lacks the iodine atom, which may result in different chemical and biological properties.

    N-(4-Iodo-2-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom in addition to the iodine atom, potentially leading to different reactivity and applications.

    N-(4-Iodo-2-methylphenyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

61335-32-8

Molekularformel

C8H10IN3S

Molekulargewicht

307.16 g/mol

IUPAC-Name

1-amino-3-(4-iodo-2-methylphenyl)thiourea

InChI

InChI=1S/C8H10IN3S/c1-5-4-6(9)2-3-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)

InChI-Schlüssel

NVDRJZJNWTVOCW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)I)NC(=S)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.